
2-bromo-4-chloro-5-fluoroBenzaldehyde
Descripción general
Descripción
2-bromo-4-chloro-5-fluoroBenzaldehyde is a compound with the molecular formula C7H3BrClFO . It has a molecular weight of 237.46 g/mol . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 2-bromo-4-chloro-5-fluoroBenzaldehyde is1S/C7H3BrClFO/c8-5-2-6(9)4(3-11)1-7(5)10/h1-3H . The compound’s structure is characterized by a benzaldehyde group with bromo, chloro, and fluoro substituents . Physical And Chemical Properties Analysis
2-bromo-4-chloro-5-fluoroBenzaldehyde has a molecular weight of 237.45 g/mol . It has a topological polar surface area of 17.1 Ų and a complexity of 155 . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond .Aplicaciones Científicas De Investigación
Precursor in Synthesis
“2-bromo-4-chloro-5-fluoroBenzaldehyde” is used as a precursor for the synthesis of other complex compounds .
Material Science
It is used in material science as molecular receptors . These molecular receptors can be used to detect or measure the presence of specific molecules.
Crystal Engineering
This compound serves as a building block in crystal engineering . Crystal engineering involves the design and synthesis of complex structures with desired properties, based on the understanding of intermolecular interactions.
Steroid Conjugates for Molecular Imprinting
It is used as steroid conjugates for molecular imprinting . Molecular imprinting is a technique to create template-shaped cavities in polymer matrices that can selectively recognize template molecules. This is useful in various fields like drug delivery, chemical separations, and sensors.
Dyes
This compound is used in the synthesis of dyes . Dyes synthesized from this compound could have unique properties like improved colorfastness, brightness, or resistance to fading.
Biosensors of Alpha Hydroxyl Carboxylic Acids
It is used in the development of biosensors for alpha hydroxyl carboxylic acids . These biosensors can be used in clinical diagnostics and food analysis.
Safety and Hazards
This compound is associated with several hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and avoiding the formation of dust and aerosols .
Mecanismo De Acción
Target of Action
Similar compounds have been used as precursors in the synthesis of various organic compounds .
Mode of Action
It’s known that halogenated benzaldehydes can undergo various chemical reactions, including nucleophilic aromatic substitution and condensation reactions .
Biochemical Pathways
Similar compounds have been used in the synthesis of benzoxaboroles , which are known to interact with various biochemical pathways.
Result of Action
Similar compounds have been used in the synthesis of benzoxaboroles , which have various applications in material science, molecular receptors, crystal engineering, and biosensors.
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c .
Propiedades
IUPAC Name |
2-bromo-4-chloro-5-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZNHVNYUSXJFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-4-chloro-5-fluoroBenzaldehyde | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

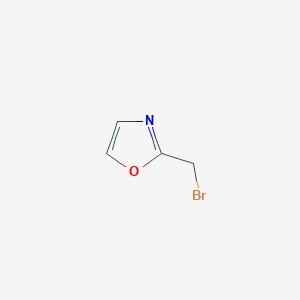
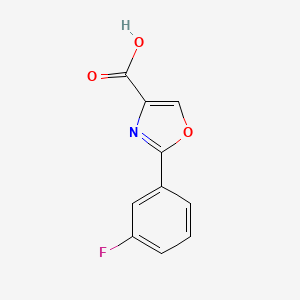
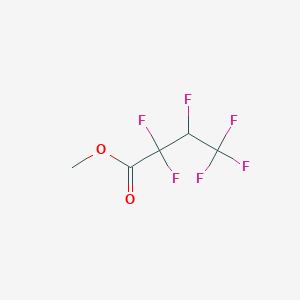
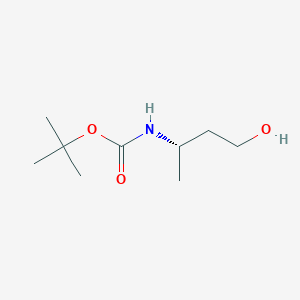


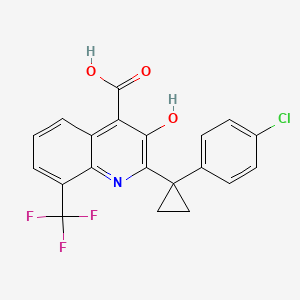
![Benzamide, N-[4-(1-cyano-1-methylethyl)-3-(3-pyridinyl)phenyl]-3,4-dimethoxy-](/img/structure/B3079338.png)
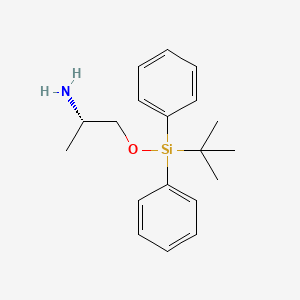



![S-[(3-Hydroxy-1-azabicyclo[2.2.2]octan-3-yl)methyl] ethanethioate](/img/structure/B3079363.png)
